molecular formula C7H8BrN3O4 B8343569 methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate

methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No. B8343569
M. Wt: 278.06 g/mol
InChI Key: SZQDIEZGCWKZOI-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

To a suspension of lithium borohydride (755 mg, 34.7 mmol) in tetrahydrofuran (100 mL) at 0° C. was added a solution of methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate (4.82 g, 17.3 mmol) in tetrahydrofuran (10 mL) drop wise maintain a temperature below 0° C. The resulting solution was allowed to stir at room temperature for 2 h. To the resulting mixture was slowly added ethyl acetate (20 ml) and water (20 ml). The biphasic mixture was separated and aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic layers were dried over magnesium sulfate and the resulting mixture was filtered and concentrated in vacuo to give (1-(2-bromoethyl)-3-nitro-1H-pyrazol-5-yl)methanol (4.24 g, 98%) as a light yellow oil.
Quantity
755 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.82 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[Br:3][CH2:4][CH2:5][N:6]1[C:10]([C:11](OC)=[O:12])=[CH:9][C:8]([N+:15]([O-:17])=[O:16])=[N:7]1.C(OCC)(=O)C.O>O1CCCC1>[Br:3][CH2:4][CH2:5][N:6]1[C:10]([CH2:11][OH:12])=[CH:9][C:8]([N+:15]([O-:17])=[O:16])=[N:7]1 |f:0.1|

Inputs

Step One
Name
Quantity
755 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.82 g
Type
reactant
Smiles
BrCCN1N=C(C=C1C(=O)OC)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
drop wise maintain a temperature below 0° C
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous layer extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCN1N=C(C=C1CO)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.